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Compound of Interest

Compound Name: Ethyl 2-formylnicotinate

CAS No.: 21908-07-6

Cat. No.: B3040589 Get Quote

Executive Summary
Ethyl 2-formylnicotinate represents a bifunctional pyridine scaffold containing both an

aldehyde (C-2) and an ethyl ester (C-3). In drug development, it serves as a "linchpin"

intermediate. Its purity is critical because the aldehyde group is highly reactive and prone to

oxidation (to carboxylic acid) or Cannizzaro disproportionation.

This guide provides a comparative spectroscopic analysis to validate identity and purity,

distinguishing the product from its precursor (ethyl 2-methylnicotinate) and potential

degradation products.

Characteristic IR Absorption Profile
The IR spectrum of ethyl 2-formylnicotinate is dominated by two carbonyl stretches and the

diagnostic Fermi resonance of the aldehyde.

Table 1: Key Vibrational Modes & Assignments
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Functional Group
Wavenumber (

, cm⁻¹)
Intensity

Vibrational Mode
Assignment

Aldehyde C-H
2850–2820 & 2750–

2720
Medium

Fermi Resonance:

Interaction between

fundamental C-H

stretch and the first

overtone of C-H

bending. The band at

~2720 cm⁻¹ is the

"smoking gun" for the

formyl group.

Ester C=O 1735–1750 Strong

C=O[1] Stretching

(Ester). Typically

appears at higher

frequency than the

conjugated aldehyde.

Aldehyde C=O 1700–1725 Strong

C=O[1] Stretching

(Aldehyde).[1][2]

Shifted to lower

wavenumbers due to

conjugation with the

pyridine ring.

Pyridine Ring 1590, 1570, 1475 Med-Strong

C=C and C=N Ring

Stretching (Skeletal

vibrations). Diagnostic

of the pyridine core

integrity.

C-O (Ester) 1250–1300 Strong
C-O-C Asymmetric

Stretching.

Aromatic C-H 3050–3080 Weak

C-H Stretching (sp²

hybridized carbons on

the ring).
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Technical Insight: In many high-resolution scans, the Ester C=O and Aldehyde C=O may

overlap to form a broadened, split peak centered around 1730 cm⁻¹. The presence of the 2720

cm⁻¹ doublet is the definitive confirmation of the aldehyde functionality, distinguishing it from the

ester-only precursor.

Comparative Performance: Reaction Monitoring
In a typical synthesis (e.g., Selenium Dioxide oxidation of the methyl group), IR spectroscopy

offers a rapid "Go/No-Go" decision metric superior to TLC.

Differentiation Matrix

Feature
Precursor: Ethyl 2-
methylnicotinate

Target: Ethyl 2-
formylnicotinate

Impurity: 2-
Formylnicotinic
Acid

Aldehyde C-H Absent Present (2720 cm⁻¹) Present

Carbonyl Region
Single band (Ester

~1730)

Split/Broad Doublet

(Ester + Aldehyde)

Broad/Complex (Acid

dimer + Aldehyde)

OH Region Absent Absent
Broad O-H stretch

(2500–3300 cm⁻¹)

Fingerprint
Methyl rock (~1380

cm⁻¹)

Formyl C-H bend

(~1390 cm⁻¹)
C-O stretch shift

Visualization: Synthesis & Monitoring Workflow
The following diagram illustrates the critical decision points in the synthesis and how IR bands

guide the process.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3040589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Checkpoints
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Check 1730 cm⁻¹
(Ester Intact?)

Check 2720 cm⁻¹
(Aldehyde Formed?)
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Figure 1: Reaction monitoring workflow using characteristic IR markers to distinguish the target

aldehyde from precursors and acid byproducts.

Experimental Protocol: ATR-FTIR Characterization
This protocol ensures reproducible data acquisition, minimizing solvent interference which can

obscure the critical carbonyl region.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance)

accessory.

Step-by-Step Methodology:

Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

Sample Prep:

If Solid: Place ~5 mg of crystalline ethyl 2-formylnicotinate directly on the crystal. Apply

high pressure using the anvil to ensure contact.

If Oil/Liquid: Place 1 drop on the crystal. (Note: Crude product is often an oil; recrystallized

product is a solid).

Acquisition: Scan from 4000 to 600 cm⁻¹.
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Processing: Apply baseline correction. Look for the Carbonyl Ratio: The ratio of the peak

height at ~1740 (Ester) to ~1710 (Aldehyde) should be roughly 1:1 to 1:0.9. A significant drop

in the 1740 peak suggests hydrolysis of the ester.

Cleaning: Clean crystal with Isopropanol (avoid Acetone if checking for ketones/aldehydes to

prevent cross-contamination ghost peaks).

Structural Logic & Vibrational Modes
Understanding why the peaks appear where they do allows for better troubleshooting.

Ethyl 2-formylnicotinate

Aldehyde Group (-CHO) Ethyl Ester (-COOEt)Pyridine Ring

Fermi Resonance
(v C-H + 2δ C-H)
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~1710 cm⁻¹

C=O Stretch
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~1740 cm⁻¹

Conjugation
lowers freq
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(C=N, C=C)

1590/1570 cm⁻¹
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Figure 2: Mapping of functional groups to their specific vibrational modes. Note the conjugation

effect of the pyridine ring on the aldehyde carbonyl frequency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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